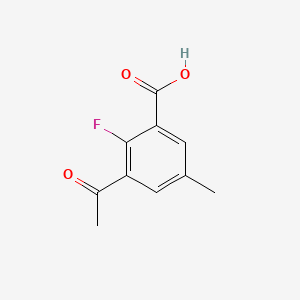
4-Bromo-2,5-dichloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,5-dichloro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrCl2 It is a derivative of biphenyl, where the biphenyl core is substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid with an aryl halide. For instance, 2,5-dichlorophenylboronic acid can be coupled with 4-bromoiodobenzene under mild conditions to yield 4-Bromo-2,5-dichloro-1,1’-biphenyl .
Industrial Production Methods
Industrial production of 4-Bromo-2,5-dichloro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2,5-dichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups. Reduction reactions can remove halogen atoms, converting the compound back to biphenyl.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted biphenyls, while oxidation can introduce hydroxyl or carbonyl groups.
Applications De Recherche Scientifique
4-Bromo-2,5-dichloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Studied for its interactions with biological molecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism by which 4-Bromo-2,5-dichloro-1,1’-biphenyl exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but often involve interactions with aromatic residues in proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the chlorine substituents.
2,5-Dichlorobiphenyl: Lacks the bromine substituent.
4-Bromo-4’-chlorobiphenyl: Contains both bromine and chlorine but in different positions.
Uniqueness
4-Bromo-2,5-dichloro-1,1’-biphenyl is unique due to the specific positioning of its bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C12H7BrCl2 |
|---|---|
Poids moléculaire |
301.99 g/mol |
Nom IUPAC |
1-bromo-2,5-dichloro-4-phenylbenzene |
InChI |
InChI=1S/C12H7BrCl2/c13-10-7-11(14)9(6-12(10)15)8-4-2-1-3-5-8/h1-7H |
Clé InChI |
FCHJKHDSHKGJPK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)




![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)





![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)
